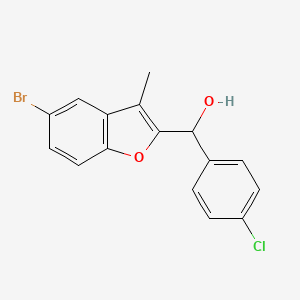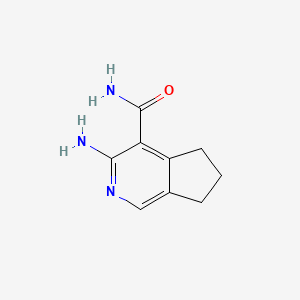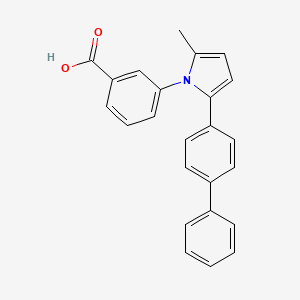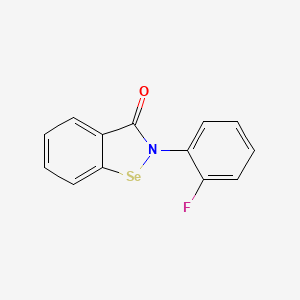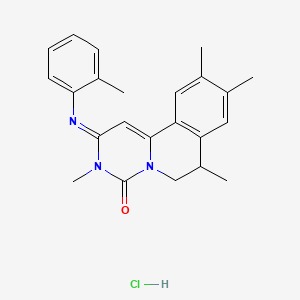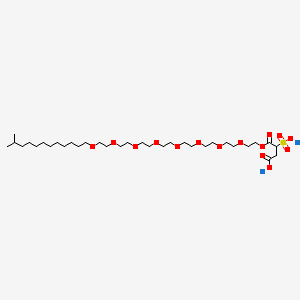
Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)- is a chemical compound with a unique structure that includes a hydrazine moiety substituted with dimethyl and bromoallyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)- typically involves the reaction of 1,1-dimethylhydrazine with an appropriate bromoallyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoallyl group to other functional groups.
Substitution: The bromoallyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazine oxides, while substitution reactions can produce a wide range of substituted hydrazine derivatives.
Applications De Recherche Scientifique
Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: It is used in the production of polymers and other advanced materials due to its reactivity and functional groups.
Mécanisme D'action
The mechanism by which Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromoallyl group can participate in nucleophilic substitution reactions, while the hydrazine moiety can form stable complexes with metal ions. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethylhydrazine: A simpler hydrazine derivative without the bromoallyl group.
1,2-Dimethylhydrazine: Another hydrazine derivative with different substitution patterns.
Hydrazine: The parent compound, which is less substituted and more reactive.
Uniqueness
Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)- is unique due to the presence of both dimethyl and bromoallyl groups, which confer distinct reactivity and properties. This makes it a versatile compound for various synthetic and research applications, distinguishing it from simpler hydrazine derivatives.
Propriétés
Numéro CAS |
102570-85-4 |
|---|---|
Formule moléculaire |
C5H11BrN2 |
Poids moléculaire |
179.06 g/mol |
Nom IUPAC |
2-(2-bromoprop-2-enyl)-1,1-dimethylhydrazine |
InChI |
InChI=1S/C5H11BrN2/c1-5(6)4-7-8(2)3/h7H,1,4H2,2-3H3 |
Clé InChI |
ASHIUEBYCZUTMW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)NCC(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



